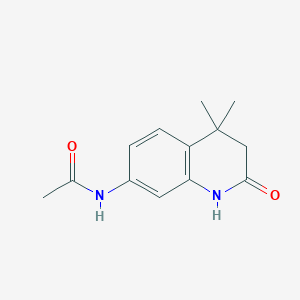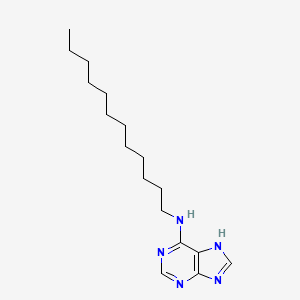
N-Dodecyl-1H-adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
The synthesis of N-Dodecyl-1H-adenine typically involves the reaction of adenine with dodecanoic acid or dodecanol. The process can vary depending on the desired yield and purity. One common method involves the reaction of adenine with dodecanoic anhydride under controlled conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and cost-effectiveness.
化学反応の分析
N-Dodecyl-1H-adenine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where the dodecyl group is replaced by other functional groups under specific conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-Dodecyl-1H-adenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of nucleic acid interactions and modifications.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: This compound is used in the development of new materials and as a surfactant in various industrial processes .
作用機序
The mechanism by which N-Dodecyl-1H-adenine exerts its effects involves its interaction with nucleic acids and proteins. The dodecyl chain enhances its ability to integrate into lipid membranes, potentially affecting cellular processes. Molecular targets include enzymes involved in nucleic acid metabolism and signaling pathways .
類似化合物との比較
N-Dodecyl-1H-adenine can be compared with other adenine derivatives, such as:
N-Dodecyl-1H-guanine: Similar in structure but with a guanine base instead of adenine.
N-Dodecyl-1H-cytosine: Features a cytosine base and exhibits different chemical properties.
N-Dodecyl-1H-thymine: Contains a thymine base and is used in different research contexts .
特性
CAS番号 |
88166-55-6 |
|---|---|
分子式 |
C17H29N5 |
分子量 |
303.4 g/mol |
IUPAC名 |
N-dodecyl-7H-purin-6-amine |
InChI |
InChI=1S/C17H29N5/c1-2-3-4-5-6-7-8-9-10-11-12-18-16-15-17(20-13-19-15)22-14-21-16/h13-14H,2-12H2,1H3,(H2,18,19,20,21,22) |
InChIキー |
SBEOUENSMWBHFN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCNC1=NC=NC2=C1NC=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
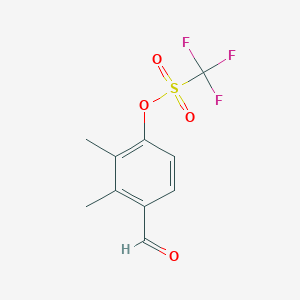
![5-methoxy-1H-pyrrolo[3,2-b]pyridin-6-ylboronic acid](/img/structure/B8738935.png)
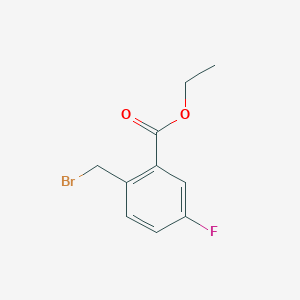
![Tert-butyl benzo[d][1,3]dioxol-5-ylmethyl(2-oxoethyl)carbamate](/img/structure/B8738945.png)
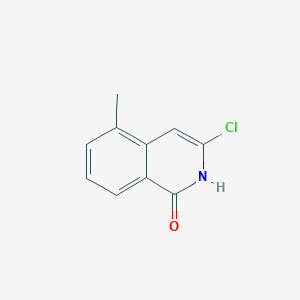
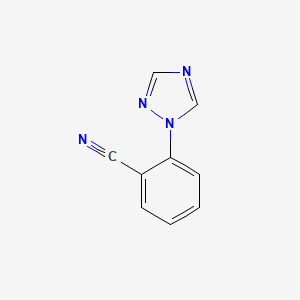
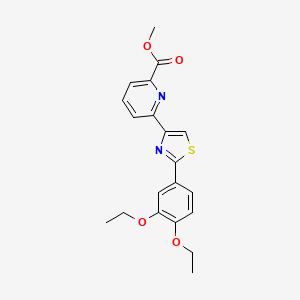
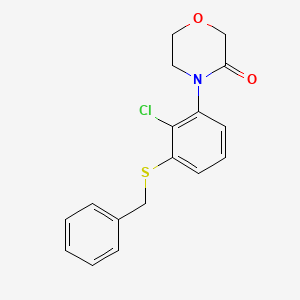
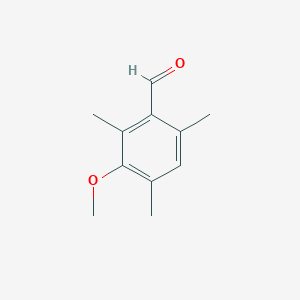
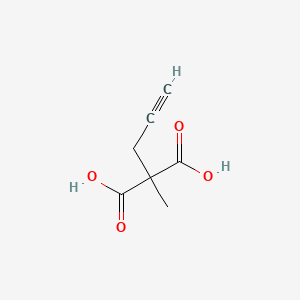
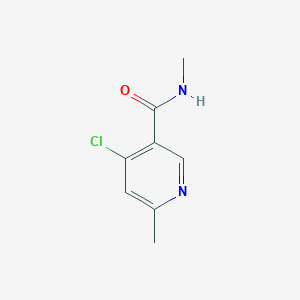
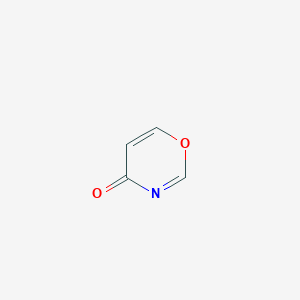
![1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B8739017.png)
